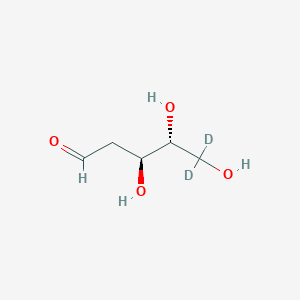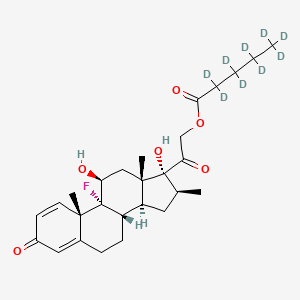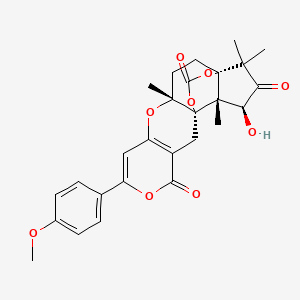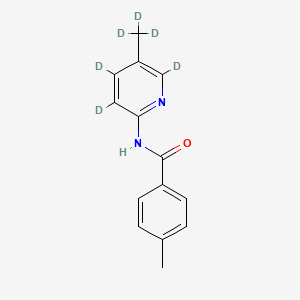
Zolpyridine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zolpyridine-d6 is a deuterated analogue of Zolpyridine, which is an impurity of Zolpidem. It is labeled with stable isotopes and has a molecular formula of C14H8D6N2O and a molecular weight of 232.31. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of pyridine bases, including Zolpyridine-d6, can be achieved through several methods. One common method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield pyridines . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Analyse Chemischer Reaktionen
Zolpyridine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithiums and organomagnesiums . For example, pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Zolpyridine-d6 is widely used in scientific research due to its stable isotope labeling. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics. In metabolic research, stable isotope labeling allows researchers to study metabolic pathways in vivo safely. Additionally, this compound is used in environmental and clinical diagnostic applications.
Wirkmechanismus
The mechanism of action of Zolpyridine-d6 is related to its role as a labeled analogue of Zolpyridine. Zolpidem, the parent compound, enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Zolpyridine-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include various imidazopyridines, such as imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
232.31 g/mol |
IUPAC-Name |
4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D |
InChI-Schlüssel |
NBFFPKCKCRTTRE-ALEXJTRMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])NC(=O)C2=CC=C(C=C2)C)[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

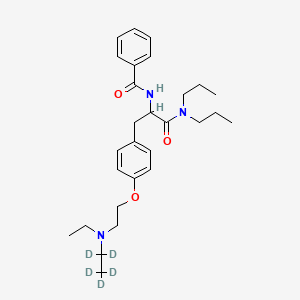
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)




